1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

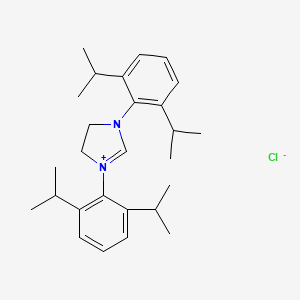

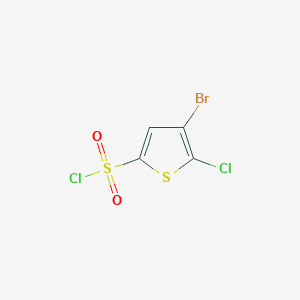

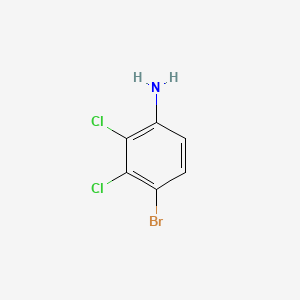

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol, also known as AFMP, is a chemically synthesized compound. It has a molecular formula of C8H13NO3 and a molecular weight of 171.2 g/mol . This compound is solid at room temperature .

Molecular Structure Analysis

The molecular structure of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is represented by the formula C8H13NO3 . This indicates that the compound contains eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms .Physical And Chemical Properties Analysis

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is a solid at room temperature . It has a molecular weight of 171.2 g/mol .Applications De Recherche Scientifique

Pharmaceutical Drug Development

The structure of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol suggests potential in drug development due to the presence of the furan ring, which is often seen in pharmacologically active compounds. Its analogs could be synthesized and tested for a variety of biological activities, such as antiviral , anti-inflammatory , anticancer , and antioxidant properties . The compound could serve as a precursor in the synthesis of indole derivatives, which have broad-spectrum biological activities and are key components in many synthetic drug molecules .

Cognitive Function Enhancement

Derivatives of this compound could be explored for their neuroprotective effects. Research on similar structures has indicated potential in improving cognitive functions in conditions like multiple sclerosis. The compound could be modified to enhance its ability to cross the blood-brain barrier, thus making it a candidate for treating neurological disorders .

Antiviral Agent Synthesis

The compound’s structure allows for the possibility of creating derivatives that could act as antiviral agents. By modifying the furan ring or the amino-alcohol moiety, researchers could develop new molecules with inhibitory activity against a range of viruses, including influenza and Coxsackie B4 virus .

Agricultural Chemicals

As a structurally versatile molecule, 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol could be used to synthesize plant hormones or growth regulators. For instance, its structural manipulation could lead to the creation of compounds similar to indole-3-acetic acid, a plant hormone involved in the regulation of growth processes .

Enantioselective Synthesis

The compound could be employed in the enantioselective synthesis of chiral amines, which are important in the pharmaceutical industry. Utilizing transaminase-mediated synthesis, researchers could produce enantiopure derivatives of the compound, which could then be used as building blocks for active pharmaceutical ingredients .

Organic Synthesis

This compound could serve as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its functional groups offer multiple sites for reactions, such as cyclizations, to form heterocyclic compounds like substituted furans and pyrroles, which have various applications in medicinal chemistry .

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been studied for their potential therapeutic targets .

Mode of Action

Derivatives of similar compounds like indole have diverse biological and clinical applications .

Biochemical Pathways

Related compounds have been noted for their role in pharmaceuticals, agrochemicals, and materials .

Result of Action

Related compounds have been noted for their ability to undergo intramolecular cyclizations .

Action Environment

It’s worth noting that similar compounds like indole derivatives have diverse biological activities and are influenced by various factors .

Propriétés

IUPAC Name |

1-amino-3-(furan-2-ylmethoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c9-4-7(10)5-11-6-8-2-1-3-12-8/h1-3,7,10H,4-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRELYEUKSFYFRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COCC(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378146 |

Source

|

| Record name | 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol | |

CAS RN |

5380-89-2 |

Source

|

| Record name | 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1273763.png)

![2-[Cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B1273765.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B1273780.png)